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Compound of Interest

Compound Name:
6-Bromo-1h-pyrrolo[3,2-b]pyridin-

3-amine

CAS No.: 1190319-40-4

Cat. No.: B8099795

Get Quote

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the

indole and purine ring systems, widely utilized in kinase inhibitor discovery due to its ability to

mimic the adenine core of ATP.[1] Within this class, 6-bromo-5-azaindole serves as a high-

value linchpin intermediate.[2] The bromine atom at the C6 position—adjacent to the pyridine

nitrogen—provides a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-

Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (

). This guide analyzes the structural properties, synthetic routes, and experimental protocols for
leveraging this scaffold in the design of targeted therapeutics, particularly for MPS1 and tubulin
inhibition.
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Confusion often arises between azaindole isomers. 5-azaindole is distinct from the more

common 7-azaindole.[2]

IUPAC Name: 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2][3][4]

Numbering Logic: The pyridine nitrogen is assigned position 5.[2][5] The bromine is attached

to C6, which is

to the pyridine nitrogen and

to the ring fusion.

Electronic Distribution
Acidity/Basicity: The N5 nitrogen is a hydrogen bond acceptor (pKa ~8.0 for the conjugate

acid), making it a key interaction point for the hinge region of kinase domains. The N1 pyrrole

nitrogen (pKa ~16) acts as a hydrogen bond donor.

Reactivity at C6: The C6 position is electron-deficient due to the inductive effect of the

adjacent N5 nitrogen. This makes the C-Br bond significantly more activated towards

oxidative addition by Pd(0) species compared to a standard bromobenzene, and susceptible

to

displacement by amines under forcing conditions.

Synthetic Architectures
Two primary routes exist for accessing the 6-bromo-5-azaindole core.[2][4] Selection depends

on the availability of starting materials and the desired substitution pattern at C2/C3.

Route A: The Batcho-Leimgruber Variation (Scalable)
This route constructs the pyrrole ring onto a functionalized pyridine.[2] It is preferred for

generating the unsubstituted core.[2]

Precursor: 2-bromo-5-methyl-4-nitropyridine.[2][4]

Mechanism: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) forms an

enamine, followed by reductive cyclization.[2]
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Advantage: High tolerance for the C6-bromine atom during the reduction step if mild

conditions (Fe/AcOH) are used.[2]

Route B: Sonogashira/Cyclization Cascade (Modular)
This route is ideal for introducing substituents at the C2 position during the scaffold synthesis.

Precursor: 4-amino-2-bromo-5-iodopyridine.[2][3]

Mechanism: Chemoselective Sonogashira coupling at the more reactive C5-iodide, followed

by base-mediated cyclization.[2]

Selectivity: The C2-bromide (which becomes C6 in the azaindole) remains intact because

the C5-iodide undergoes oxidative addition much faster.[2]
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Caption: Dual synthetic pathways to 6-bromo-5-azaindole and downstream functionalization.

Medicinal Chemistry Applications
The 6-bromo-5-azaindole scaffold has been pivotal in developing inhibitors for Monopolar

Spindle 1 (MPS1) kinase and Tubulin polymerization.[2]

Case Study: MPS1 Kinase Inhibitors
Researchers utilized the 6-bromo handle to install solubilizing aniline groups via Buchwald-

Hartwig coupling.[2]
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SAR Insight: Substitution at C6 projects groups into the solvent-exposed region of the ATP

pocket, allowing for the introduction of polar moieties (e.g., piperazines) to improve DMPK

properties without disrupting the hinge binding of the N5/N1 motif.

Outcome: Optimization led to compounds with nanomolar potency and improved metabolic

stability.[1][2]

Case Study: Tubulin Inhibitors
Derivatives synthesized via Suzuki coupling at the C6 position yielded 6-aryl-5-azaindoles

targeting the colchicine-binding site.[2]

Potency: The lead compound (10t) exhibited IC50 values ranging from 0.12 to 0.21 µM

against HeLa and MCF-7 cell lines.[2][4]

Mechanism: The 5-azaindole core mimics the combretastatin A-4 ring system, with the C6-

aryl group providing essential hydrophobic contacts.

Experimental Protocols
Protocol 5.1: Synthesis of 6-Bromo-5-Azaindole (Route
A)
Objective: Preparation of the core scaffold from nitro-pyridine precursor.[2]

Enamine Formation:

Dissolve 2-bromo-5-methyl-4-nitropyridine (1.0 equiv) in anhydrous DMF.

Add DMF-DMA (3.0 equiv).[2]

Heat to 140 °C for 4 hours under nitrogen.

Concentrate in vacuo to yield the dark red enamine intermediate.[2] Use directly.

Reductive Cyclization:

Suspend the crude enamine in glacial acetic acid (0.2 M).
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Add Iron powder (5.0 equiv) portion-wise at room temperature (Caution: Exothermic).[2]

Heat to 80 °C for 2 hours.

Workup: Filter through Celite while hot. Dilute filtrate with EtOAc, wash with saturated

NaHCO3 (carefully) and brine.

Purification: Flash chromatography (Hexane/EtOAc) yields 6-bromo-5-azaindole as a

solid.[2]

Protocol 5.2: Suzuki-Miyaura Coupling at C6
Objective: Functionalization of the 6-bromo handle with aryl boronic acids.

Reagent Equivalents Role

6-Bromo-5-azaindole 1.0 Electrophile

Aryl Boronic Acid 1.2 - 1.5 Nucleophile

Pd(dppf)Cl2[2]·DCM 0.05 Catalyst

K2CO3 (2M aq) 3.0 Base

Dioxane Solvent 0.1 M conc.[2]

Step-by-Step:

Charge a microwave vial with 6-bromo-5-azaindole, aryl boronic acid, and catalyst.

Evacuate and backfill with argon (3 cycles).[2]

Add degassed Dioxane and K2CO3 solution.[2]

Reaction: Heat at 100 °C (conventional) or 120 °C (microwave) for 30–60 minutes.

Validation: Monitor by LC-MS for consumption of bromide (M+2 pattern disappears).

Isolation: Dilute with EtOAc, wash with water, dry over Na2SO4. Purify via silica gel

chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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